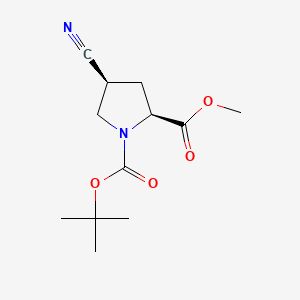

(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKJIQVORAVHE-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590516 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487048-28-2 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487048-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the 4-Chloro Intermediate

A key precursor is (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate , synthesized as follows:

- Starting Material: (2S,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

- Reagents: Triphenylphosphine (PPh3), carbon tetrachloride (CCl4)

- Solvent: Dichloromethane (CH2Cl2)

- Conditions:

- The hydroxyproline derivative is dissolved in CH2Cl2 and cooled to 3-5 °C.

- Triphenylphosphine is added, followed by slow addition of CCl4 over 10 minutes.

- The reaction mixture is stirred at low temperature for 2 hours, then gradually warmed to 35 °C over 2 hours.

- After cooling and workup involving n-heptane addition and solvent evaporation, the product is purified by silica gel chromatography.

- Yield: Approximately 89% of the 4-chloro intermediate is obtained.

- Reference: US Patent US2002/55632 A1 describes this method in detail.

Conversion of 4-Chloro to 4-Cyano Derivative

The 4-chloro intermediate is then converted to the 4-cyano compound by nucleophilic substitution:

- Nucleophile: Cyanide ion (e.g., sodium cyanide or potassium cyanide)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate substitution.

- Conditions:

- The 4-chloro compound is dissolved in the solvent.

- Cyanide salt is added under controlled temperature (often room temperature to mild heating).

- Reaction time varies but generally completes within several hours.

- Outcome: The chlorine atom is replaced by the cyano group, preserving the stereochemistry at C-4.

- Purification: Standard chromatographic techniques or crystallization yield the pure (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate.

- Note: Specific literature detailing this step for this exact compound is limited, but this substitution is a common synthetic transformation in pyrrolidine chemistry.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (2S,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | Triphenylphosphine, CCl4, CH2Cl2, 3-35 °C | (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate | 89 | Chlorination with stereochemical inversion at C-4 |

| 2 | (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate | Sodium or potassium cyanide, DMF/DMSO, RT to mild heat | (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate | Not specified | Nucleophilic substitution of Cl by CN |

Research Findings and Considerations

- Stereochemical Control: The synthetic route preserves the (2S,4S) stereochemistry, critical for biological activity and further synthetic applications. The initial chlorination step involves inversion at C-4, converting the (2S,4R) hydroxy precursor to the (2S,4S) chloro intermediate.

- Reaction Efficiency: The chlorination step is high yielding (89%), indicating a robust and scalable process. The cyanide substitution step is generally efficient but requires careful handling due to cyanide toxicity.

- Purity and Characterization: The final product is typically obtained with purity ≥95%, confirmed by chromatographic and spectroscopic methods (NMR, MS).

- Safety and Handling: Both triphenylphosphine/CCl4 and cyanide reagents require strict safety protocols due to toxicity and environmental hazards.

- Applications: This compound serves as an important intermediate in pharmaceutical synthesis and chiral ligand development.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The tert-butyl and methyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

Substitution Reagents: Including alkyl halides and bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound is of interest in drug development due to its potential biological activity. It has been studied for its effects on various biological targets, particularly in the context of neuropharmacology. The pyrrolidine structure is known to interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. For instance, studies exploring similar compounds have shown promise in protecting neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Organic Synthesis

2. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Table: Synthetic Routes Involving (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate

Materials Science

3. Polymer Chemistry

The compound's dicarboxylate functionality makes it suitable for polymerization reactions. It can be used to synthesize polyesters and other polymeric materials with specific properties.

Case Study: Biodegradable Polymers

Research has demonstrated that incorporating pyrrolidine derivatives into polymer matrices can enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in developing sustainable materials for medical devices and packaging .

Mechanism of Action

The mechanism by which (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound can influence biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Cyano (-CN): The electron-withdrawing nature of the cyano group enhances electrophilic reactivity, making the target compound suitable for nucleophilic addition or reduction to amines . Azido (-N₃): Enables Huisgen cycloaddition (click chemistry) for bioconjugation, a feature absent in hydroxyl or fluorinated analogs . Fluoro (-F): Improves metabolic stability in drug candidates compared to hydroxyl or amino groups, as seen in peptide synthesis .

Physical Properties :

- The adamantyl ethoxy derivative (MW 430.2) exhibits the highest molecular weight due to the bulky adamantane group, impacting solubility and crystallinity .

- Benzoyloxy derivatives (MW 349.38) require low-temperature storage (2–8°C), whereas fluorinated analogs remain stable at room temperature .

Stereochemical Influence :

- The (2S,4S) configuration in the target compound contrasts with the (2S,4R) adamantyl ethoxy derivative, which shows opposite optical activity ([α]D = -26.1 vs. +33.8), highlighting the role of stereochemistry in molecular recognition .

Synthetic Utility: Hydroxyl and amino derivatives (e.g., CAS: 871014-58-3) are synthesized via Boc protection and esterification, whereas azido analogs require azide substitution .

Biological Activity

(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate, also known by its CAS number 487048-28-2, is a compound with significant potential in biological research and pharmaceutical applications. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C12H18N2O4

- Molecular Weight : 254.29 g/mol

- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate

- Purity : Typically ≥ 97% .

The biological activity of (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and its effects on cellular signaling pathways.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting protein tyrosine phosphatases (PTPs), which are critical in regulating cellular functions such as growth and differentiation .

Table 1: Enzyme Inhibition Activity

Antimicrobial Activity

Preliminary studies have suggested that (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its structural similarity to known antimicrobial agents.

Case Study 1: Antitumor Activity

In a study examining the effects of various pyrrolidine derivatives on cancer cell lines, (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate was evaluated for its cytotoxic effects against HL60 and MCF7 cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential as an antitumor agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, potentially through the modulation of apoptotic pathways .

Q & A

Q. How can researchers optimize the synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate to improve yield and stereochemical purity?

Methodological Answer: The synthesis of this compound requires careful selection of protecting groups and reaction conditions. For example:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, as demonstrated in the synthesis of related Boc-protected pyrrolidine derivatives .

- Reagent Optimization : Employ borane-dimethyl sulfide (BH₃·DMS) for selective reductions, as shown in analogous reactions to control stereochemistry .

- Temperature Control : Reflux conditions in tetrahydrofuran (THF) are critical for completing reactions efficiently, with monitoring via TLC or HPLC to track progress .

Q. Key Data from Analogous Syntheses :

| Parameter | Example Value (From Evidence) |

|---|---|

| Reaction Time | 9 hours under reflux |

| Purification Method | Column chromatography (40% ethyl acetate/hexane) |

| Yield | 87% after optimization |

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer: Combine multiple techniques for cross-validation:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. Coupling constants (e.g., J = 4–6 Hz for cis-pyrrolidine protons) and chemical shifts (e.g., δ 1.4 ppm for tert-butyl groups) are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy. For example, a related compound showed a calculated mass of 278.30 g/mol, matching observed data .

- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Store under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the nitrile or ester groups .

- Handling Precautions : Use anhydrous solvents and moisture-free environments during synthesis. Degradation of organic compounds in aqueous matrices over time (e.g., 9-hour experiments) highlights the need for temperature-controlled storage .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry Calculations : Use software like Discovery Studio to model steric effects of the tert-butyl group or electron-withdrawing behavior of the cyano substituent .

- Quantitative Structure-Property Relationship (QSPR) : Predict solubility or stability using databases with >2,100 parameters per compound, as implemented in CC-DPS .

Q. Example Computational Output :

| Property | Predicted Value |

|---|---|

| LogP (Lipophilicity) | ~1.8 (estimated for tert-butyl/ester analogs) |

| pKa (Cyan Group) | ~10.5 (based on nitrile analogs) |

Q. What strategies resolve contradictions between theoretical and experimental data, such as unexpected stereochemical outcomes?

Methodological Answer:

- Diastereomer Analysis : Compare experimental NMR data (e.g., coupling constants) with computational predictions. For example, diastereomeric tosylates in related compounds were resolved via chromatography .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to isolate intermediates. Reflux conditions in THF favored thermodynamic products in analogous syntheses .

Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Continuous Flow Chemistry : Minimize degradation by reducing reaction time and improving heat transfer .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation during scale-up .

Q. What advanced techniques validate the compound’s stability under catalytic or biological conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor decomposition via LC-MS .

- Catalytic Screening : Test resilience under cross-coupling conditions (e.g., palladium catalysis) using inert atmospheres .

Q. How can researchers mitigate discrepancies in spectroscopic data caused by sample impurities?

Methodological Answer:

- Multi-Dimensional NMR : Use HSQC or NOESY to distinguish overlapping signals in impure samples .

- Recrystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to improve crystal purity, as demonstrated for Boc-protected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.